molecular formula C18H14O5S B13941561 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B13941561
M. Wt: 342.4 g/mol
InChI Key: CKUAXALJGLPFHW-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- is a naphthalene derivative featuring a carboxylic acid group at the 2-position and a sulfonate ester group at the 4-position. The sulfonate ester is derived from 4-methylbenzenesulfonic acid (tosyl group), which introduces steric and electronic effects that influence reactivity and applications. For example, derivatives containing the [(4-methylphenyl)sulfonyl]oxy group are often intermediates in synthesizing dyes or bioactive molecules due to their stability and leaving-group properties in substitution reactions .

Properties

Molecular Formula

C18H14O5S

Molecular Weight

342.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyloxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O5S/c1-12-6-8-15(9-7-12)24(21,22)23-17-11-14(18(19)20)10-13-4-2-3-5-16(13)17/h2-11H,1H3,(H,19,20)

InChI Key

CKUAXALJGLPFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonylation of Aromatic Hydroxyl or Amino Precursors

A widely used method for preparing sulfonyl esters or sulfonamides involves reacting the corresponding hydroxyl or amino aromatic compound with an aryl sulfonyl chloride, such as 4-methylbenzene-1-sulfonyl chloride, in the presence of a base like pyridine or potassium carbonate. The reaction is typically conducted in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Example Procedure:

  • Dissolve the starting aromatic carboxylic acid derivative (e.g., methyl anthranilate) in DCM.
  • Add pyridine dropwise to the solution at 25 °C.
  • Slowly add 4-methylbenzene-1-sulfonyl chloride solution in DCM.
  • Stir the reaction mixture at 25 °C for 24 hours.
  • Quench with saturated aqueous ammonium chloride.
  • Extract the organic phase with DCM multiple times.
  • Dry over sodium sulfate and concentrate under vacuum.
  • Purify the crude product by column chromatography using hexane/ethyl acetate mixtures.

This method yields the sulfonylated product as a white solid with high yield (e.g., 95%) and is supported by detailed experimental data.

Use of Potassium Carbonate in DMF for Sulfonylation

An alternative method employs potassium carbonate as the base in DMF solvent, particularly for sulfonylation of piperidine or related nitrogen heterocycles, which can be analogously applied to aromatic carboxylic acid derivatives bearing hydroxyl groups.

Typical Conditions:

  • Mix the sulfonyl chloride or sulfonylated intermediate with potassium carbonate in DMF.
  • Stir the mixture at temperatures ranging from room temperature up to 75 °C for 12 hours or overnight.
  • Quench with water and extract with organic solvents like dichloromethane.
  • Dry and purify by silica gel chromatography.

Yields vary between 32% and 65% depending on substrate and exact conditions.

Detailed Experimental Data and Reaction Parameters

Step Reagents & Conditions Solvent Temperature Time Yield Notes
Sulfonylation of methyl anthranilate 4-methylbenzene-1-sulfonyl chloride, pyridine DCM 25 °C 24 h 95% Purified by column chromatography (hexane/EtOAc 10:1)
Sulfonylation of piperidine derivative Potassium carbonate DMF 20–75 °C Overnight 65% Purified by silica gel chromatography
Sulfonylation in sealed tube Potassium carbonate DMF 75 °C Overnight 32% Lower yield, sealed tube conditions

Mechanistic Insights and Considerations

The sulfonylation reaction proceeds via nucleophilic attack of the hydroxyl or amino group on the sulfonyl chloride, facilitated by the base which scavenges the released HCl. Pyridine acts both as a base and solvent in some cases, improving reaction efficiency and selectivity.

The use of potassium carbonate in DMF is common for substrates sensitive to pyridine or when higher temperatures are needed to drive the reaction to completion. The reaction medium and temperature influence the solubility and reactivity of substrates, impacting yields.

Related Synthetic Strategies and Analogous Preparations

Literature reports on related aromatic sulfonyl derivatives indicate that:

  • Esterification and subsequent sulfonylation can be used to introduce the sulfonyl oxy group on carboxylic acid derivatives.
  • Microwave irradiation has been applied to accelerate sulfonylation and esterification reactions, improving yields and reducing reaction times.
  • Decarboxylative halogenation and sulfonylation strategies can be combined for functionalization of aromatic carboxylic acids, although these are more specialized and substrate-dependent.

Summary of Preparation Protocol

  • Starting Material Preparation : Obtain or synthesize 2-naphthalenecarboxylic acid or its methyl ester derivative.
  • Activation of Hydroxyl Group : If necessary, convert the hydroxyl group to a better nucleophile or protect other functional groups.
  • Sulfonylation Reaction : React with 4-methylbenzene-1-sulfonyl chloride in the presence of pyridine or potassium carbonate in an appropriate solvent (DCM or DMF).
  • Workup and Purification : Quench reaction, extract organic layer, dry, and purify by column chromatography.
  • Characterization : Confirm product identity and purity by NMR, MS, and melting point analysis.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl ester group to a sulfonamide or other reduced forms.

    Substitution: The sulfonyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl ester group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Applications/Properties References
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- C₁₈H₁₄O₅S 342.36 (calculated) Carboxylic acid, tosyl ester Synthetic intermediate, potential dye precursor
2-Naphthalenesulfonic acid, 6-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- C₁₇H₁₅NO₆S₂ 393.43 Sulfonic acid, amino, tosyl ester Dye intermediate, sulfonation reactions
Acid Orange 67 (Sodium 4-({3-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate) C₂₆H₂₁N₄NaO₈S₂ 644.63 Diazenyl, sulfonate, nitro, tosyl ester Textile dye (azo class)
2-Naphthalenecarboximidamide, 6-[(methylsulfonyl)oxy]- C₁₂H₁₂N₂O₃S 264.30 Carboximidamide, methylsulfonyl ester Pharmaceutical intermediate
2-Naphthalenecarboxylic acid, 1-hydroxy-4-phenyl- C₁₇H₁₂O₃ 264.28 Carboxylic acid, hydroxy, phenyl Fluorescent probes, metal chelation

Key Observations:

Functional Group Influence :

  • The carboxylic acid group in the target compound enhances acidity and reactivity in esterification or amidation reactions, contrasting with sulfonic acid derivatives (e.g., the compound from ), which exhibit higher water solubility and stronger acidity.
  • The tosyl ester group (present in the target compound and Acid Orange 67 ) acts as a leaving group in nucleophilic substitutions, making these compounds useful in stepwise syntheses.

Electronic and Steric Effects: Substitution patterns (e.g., amino groups in or nitro groups in ) alter electronic properties, affecting absorption spectra in dyes or binding affinity in pharmaceuticals.

Applications :

  • Dyes : Acid Orange 67 and the sulfonic acid derivative are directly linked to dye manufacturing, leveraging azo (-N=N-) and sulfonate groups for colorfastness.
  • Pharmaceuticals : Carboximidamide derivatives (e.g., ) are precursors for bioactive molecules, while hydroxy-phenyl-substituted analogs () may serve as chelating agents.

Research Findings and Trends

Synthetic Utility : Tosyl esters are widely used to protect hydroxyl groups or facilitate displacements. The target compound’s structure suggests utility in synthesizing naphthalene-based polymers or drug candidates.

Stability : Sulfonate esters (e.g., in ) are more hydrolytically stable than carboxylic acid esters, favoring applications in aqueous environments.

Spectroscopic Properties: Amino and nitro groups in analogs () enhance UV-Vis absorption, critical for dye performance.

Biological Activity

2-Naphthalenecarboxylic acid, 4-[(4-methylphenyl)sulfonyl]oxy- (CAS No. 181280-82-0) is a chemical compound characterized by its unique structure, which includes a naphthalene moiety and functional groups such as a carboxylic acid and a sulfonate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer pathways.

  • Molecular Formula : C19H16O5S
  • Molecular Weight : 356.39 g/mol
  • Structure : Features a naphthalene ring with a carboxylic acid and sulfonate ester groups.

Biological Activity

The biological activity of 2-Naphthalenecarboxylic acid, 4-[(4-methylphenyl)sulfonyl]oxy- has been explored in various studies, indicating its potential in therapeutic applications.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may interact with proteins involved in inflammatory responses. The sulfonate group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, research indicates that compounds with similar structures have shown effectiveness in reducing inflammation in animal models of arthritis.

Anticancer Activity

Research has also pointed towards the anticancer properties of this compound. In vitro studies have demonstrated that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, derivatives of carboxylic acids have been implicated in the inhibition of cancer cell migration and invasion .

Structure-Activity Relationship (SAR)

The unique structural features of 2-Naphthalenecarboxylic acid, 4-[(4-methylphenyl)sulfonyl]oxy- contribute to its biological activity. The presence of both the carboxylic acid and sulfonate groups allows for increased reactivity and interaction with biological targets compared to simpler analogs.

Compound NameMolecular FormulaUnique Features
2-Naphthoic AcidC10H8O2Simpler structure; lacks sulfonate group
4-Methylbenzenesulfonic AcidC7H8O3SContains only one aromatic ring
1-Naphthalenesulfonic AcidC10H9O3SSulfonic acid derivative; different position of sulfonate
3-Hydroxy-2-naphthoic AcidC11H10O3Contains hydroxyl group; potential for different biological activity

Case Studies

  • Inflammatory Response Modulation : In a study assessing various naphthalene derivatives, it was found that compounds similar to 2-Naphthalenecarboxylic acid effectively reduced levels of inflammatory markers in mouse models. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.
  • Cancer Cell Line Studies : Another study evaluated the effects of this compound on human breast cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

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